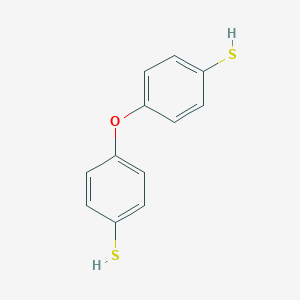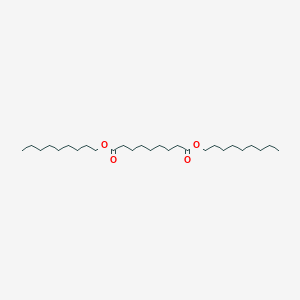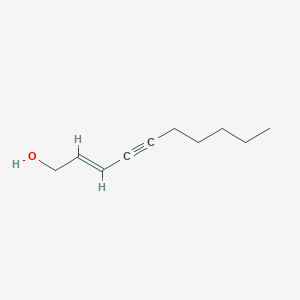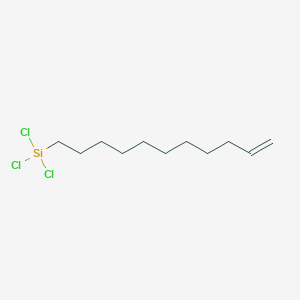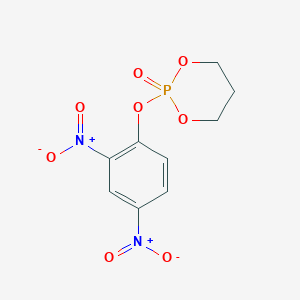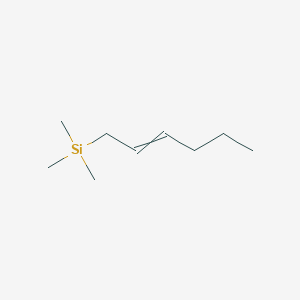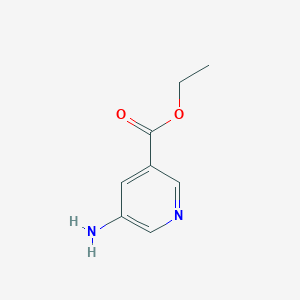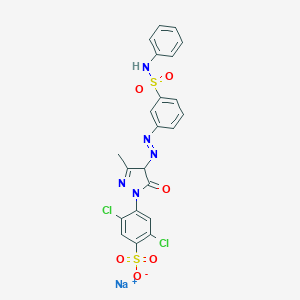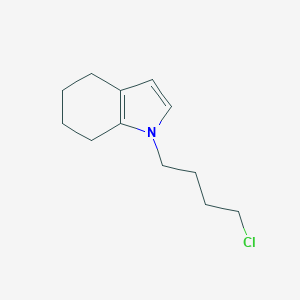
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole, also known as TCB-2, is a synthetic psychoactive substance that belongs to the family of indole derivatives. TCB-2 is structurally similar to the naturally occurring neurotransmitter serotonin and has been found to have potential applications in scientific research.
Mécanisme D'action
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to play a role in regulating mood, cognition, and perception. 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has been found to have a high affinity for this receptor, which may explain its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has been found to have a range of biochemical and physiological effects, including changes in brain activity, heart rate, and blood pressure. Studies have also shown that 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole can induce changes in behavior, such as alterations in mood and perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole can also have potentially harmful effects, such as changes in heart rate and blood pressure, which must be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole. One area of interest is its potential therapeutic applications, particularly in treating conditions such as depression and anxiety. Other areas of research could include studying the effects of 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole on other neurotransmitter systems, as well as investigating its potential for use as a research tool in studying the role of serotonin receptors in various physiological processes.
Conclusion
In conclusion, 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole is a synthetic psychoactive substance that has potential applications in scientific research. Its high affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various physiological processes. However, its potential for harmful effects must be taken into account when designing experiments. Further research is needed to fully understand the potential therapeutic applications of 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole involves several steps, including the reaction of 4-chlorobutyryl chloride with indole in the presence of a base, followed by reduction with a reducing agent such as lithium aluminum hydride. The final product is purified through a series of chromatography techniques to obtain a pure compound.
Applications De Recherche Scientifique
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have agonist activity at serotonin receptors, which are known to play a role in regulating mood, appetite, and sleep. 1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole has also been studied for its potential therapeutic applications in treating conditions such as depression and anxiety.
Propriétés
Numéro CAS |
19406-09-8 |
|---|---|
Nom du produit |
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole |
Formule moléculaire |
C12H18ClN |
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
1-(4-chlorobutyl)-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H18ClN/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h7,10H,1-6,8-9H2 |
Clé InChI |
ONQQVOBPCJJAAT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CN2CCCCCl |
SMILES canonique |
C1CCC2=C(C1)C=CN2CCCCCl |
Synonymes |
1-(4-Chlorobutyl)-4,5,6,7-tetrahydro-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)
